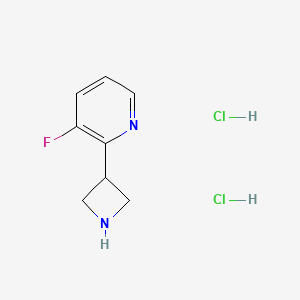

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

Azetidines have a four-membered ring structure with a nitrogen atom . The exact structure of “2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, some azetidines are oils at room temperature .Scientific Research Applications

Antibacterial Properties

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride and related azetidine derivatives demonstrate significant antibacterial properties. Studies have synthesized various azetidinyl compounds and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group, have shown potent antibacterial activities, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae (Frigola et al., 1994). Additionally, other azetidinone derivatives, synthesized from pyrazin dicarboxylic acid, have exhibited excellent antibacterial and antifungal activities in screening tests (Ayyash & Habeeb, 2019).

Antimicrobial and Antifungal Activities

Various azetidine-containing compounds, closely related to this compound, have been synthesized and tested for their antimicrobial and antifungal activities. Compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones have shown considerable activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus flavus (Adem et al., 2022).

Radiopharmaceutical Applications

Azetidine derivatives, closely related to the compound , have found applications in the development of radiopharmaceuticals. For example, compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been used in positron emission tomography (PET) imaging to study nicotinic acetylcholine receptors, highlighting their potential in neurological research (Doll et al., 1999).

Synthesis and Characterization

Studies on azetidine derivatives, similar to this compound, focus on their synthesis and structural characterization. These studies aim to understand the physicochemical properties of these compounds and how they contribute to their biological activities. An example includes the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, where structural analysis through techniques like NMR and mass spectrometry is crucial (Adem et al., 2022).

Mechanism of Action

Target of Action

Similar compounds, such as chiral 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids, have been identified as novel gaba derivatives . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and compounds that interact with GABA receptors can have significant effects on neural signaling .

Mode of Action

If we consider its potential interaction with gaba receptors, it may act by modulating the activity of these receptors, thereby influencing neural signaling .

Biochemical Pathways

If it interacts with gaba receptors, it could influence various neural pathways, including those involved in mood regulation, sleep, and muscle tone .

Result of Action

If it interacts with gaba receptors, it could potentially influence neural signaling, leading to changes in mood, sleep patterns, and muscle tone .

Safety and Hazards

Properties

IUPAC Name |

2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXOLYOHQDHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2378901.png)

![3-methoxy-N-methyl-N-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2378906.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)

![1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2378915.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)

![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)